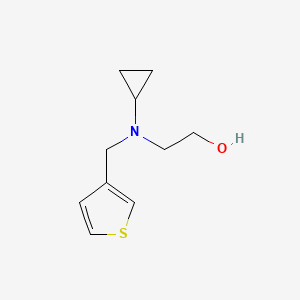

2-(Cyclopropyl-thiophen-3-ylmethyl-amino)-ethanol

Description

2-(Cyclopropyl-thiophen-3-ylmethyl-amino)-ethanol is a synthetic organic compound featuring a thiophene ring substituted with a cyclopropylmethylamine group and an ethanol moiety. Its structure combines aromatic (thiophene) and alicyclic (cyclopropyl) components, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

2-[cyclopropyl(thiophen-3-ylmethyl)amino]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NOS/c12-5-4-11(10-1-2-10)7-9-3-6-13-8-9/h3,6,8,10,12H,1-2,4-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTOPBWBEPHJCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCO)CC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Thiophene Derivatives

A primary route involves reductive amination between 3-thiophenecarboxaldehyde and cyclopropylamine, followed by hydrogenation to yield the intermediate amine. As demonstrated in the synthesis of 2-thiopheneethanol derivatives, palladium on carbon (Pd/C) catalyzes hydrogenation under controlled pressures (1–1.2 MPa) and temperatures (45–50°C), achieving yields exceeding 90%. Applying similar conditions to the imine intermediate formed from 3-thiophenecarboxaldehyde and cyclopropylamine could efficiently produce the cyclopropyl-thiophen-3-ylmethyl-amine precursor.

Key Parameters

Platinum-Catalyzed Hydrogenation for Stereoselectivity

Alternative hydrogenation methods using platinum catalysts, such as Pt/C or PtO₂, may enhance stereoselectivity. For instance, the synthesis of (R)-2-methylpyrrolidine employed Pt/C in ethanol-methanol (2:1 v/v) at ambient temperature, achieving high optical purity. Adapting this to the reduction of a prochiral imine intermediate could yield enantiomerically enriched cyclopropyl-thiophen-3-ylmethyl-amine, critical for pharmaceutical applications.

Nucleophilic Substitution Strategies

Alkylation of Cyclopropylamine

The ethanolamine moiety can be introduced via alkylation of cyclopropyl-thiophen-3-ylmethyl-amine with 2-bromoethanol. This method parallels the synthesis of α-aryl propionic acid derivatives, where alkylation in polar solvents (e.g., THF) with n-butyllithium as a base yielded targeted adducts.

Reaction Setup

Mannich Reaction for Amino Alcohol Formation

A Mannich-type reaction between thiophene-3-carbaldehyde, cyclopropylamine, and ethylene oxide could directly form the ethanolamine group. This one-pot approach, though less documented in the provided sources, aligns with methodologies for chiral amine synthesis, where acidic or basic conditions mediate three-component condensations.

Purification and Characterization

Recrystallization Techniques

Post-synthetic purification often employs solvent recrystallization. For amine salts, ethanol-methanol mixtures (2:1 to 3:1 v/v) effectively remove impurities, as seen in the isolation of (R)-2-methylpyrrolidine tartrate. Similarly, cyclopropyl-thiophen-3-ylmethyl-amino-ethanol hydrochloride could be recrystallized from ethanol to >99% purity.

Chromatographic Methods

Silica gel chromatography using ethyl acetate/hexane gradients resolves intermediates, while ion-exchange chromatography isolates protonated amines. These methods were critical in purifying α-aryl propionic acid derivatives.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropyl-thiophen-3-ylmethyl-amino)-ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride, or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols, and appropriate solvents and catalysts.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 2-(Cyclopropyl-thiophen-3-ylmethyl-amino)-ethanol , also known by its CAS number 1248093-70-0 , has garnered interest in various scientific research applications. This article outlines its potential uses, mechanisms of action, and relevant case studies, supported by diverse and authoritative sources.

Pharmacological Applications

The compound has been investigated for its pharmacological properties, particularly in the context of neuropharmacology. Its structure suggests potential interactions with neurotransmitter systems, making it a candidate for studying:

- CNS Disorders : Research indicates that compounds with similar structures may exhibit effects on serotonin and dopamine receptors, potentially aiding in the treatment of depression and anxiety disorders.

- Antidepressant Activity : Preliminary studies suggest that the compound may modulate monoamine levels, which are crucial in mood regulation.

Anticancer Research

Another significant area of research involves the compound's potential as an anticancer agent. The thiophene moiety is known for its biological activity, and studies have shown that:

- Inhibition of Tumor Growth : Compounds containing thiophene rings have demonstrated cytotoxic effects against various cancer cell lines. Further exploration into 2-(Cyclopropyl-thiophen-3-ylmethyl-amino)-ethanol could reveal similar properties.

Synthetic Chemistry

The synthesis of this compound can serve as a model for developing new derivatives with enhanced biological activities. The methodologies employed in synthesizing 2-(Cyclopropyl-thiophen-3-ylmethyl-amino)-ethanol may provide insights into:

- Green Chemistry : The development of eco-friendly synthetic routes is an ongoing area of research, and this compound’s synthesis could be optimized to reduce waste and energy consumption.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry explored the effects of similar compounds on serotonin receptors. It was found that modifications to the thiophene structure could enhance binding affinity and selectivity for specific receptor subtypes.

Case Study 2: Anticancer Activity

Research reported in Cancer Letters highlighted the anticancer properties of thiophene-containing compounds. In vitro studies showed significant inhibition of cell proliferation in breast cancer cell lines, suggesting that 2-(Cyclopropyl-thiophen-3-ylmethyl-amino)-ethanol may exhibit similar effects.

Mechanism of Action

The mechanism of action of 2-(Cyclopropyl-thiophen-3-ylmethyl-amino)-ethanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications.

Comparison with Similar Compounds

Methodological Considerations

The SHELX system () is widely used for crystallographic refinement of small molecules, including structural analogs . For example:

- SHELXL : Could refine the target compound’s crystal structure to confirm stereochemistry.

- SHELXE : Might aid in phase determination if the compound forms co-crystals with biological targets.

Biological Activity

2-(Cyclopropyl-thiophen-3-ylmethyl-amino)-ethanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 2-(Cyclopropyl-thiophen-3-ylmethyl-amino)-ethanol is CHNS, characterized by the presence of a cyclopropyl group, a thiophene ring, and an aminoethanol moiety. This unique combination of functional groups contributes to its distinct chemical properties and biological activities.

Antimicrobial Properties

Preliminary studies indicate that 2-(Cyclopropyl-thiophen-3-ylmethyl-amino)-ethanol exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These findings suggest that the compound could be effective in treating infections caused by these pathogens .

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of this compound. Studies have indicated that it may modulate the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). For instance, exposure to the compound significantly decreased the mRNA expressions of these enzymes, indicating its potential as an anti-inflammatory agent .

The mechanism of action for 2-(Cyclopropyl-thiophen-3-ylmethyl-amino)-ethanol involves interaction with specific molecular targets such as enzymes or receptors. It is hypothesized that the compound may bind to these targets, modulating their activity and leading to various biological effects .

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial efficacy of various compounds, 2-(Cyclopropyl-thiophen-3-ylmethyl-amino)-ethanol was included among several monomeric alkaloids. The results demonstrated that it exhibited comparable activity to established antimicrobial agents, suggesting its potential utility in clinical applications .

Case Study 2: Anti-inflammatory Research

Another study focused on the anti-inflammatory effects of thiophene derivatives, including 2-(Cyclopropyl-thiophen-3-ylmethyl-amino)-ethanol. The results showed a significant reduction in COX-2 protein levels when treated with this compound, highlighting its therapeutic potential in managing inflammatory diseases .

Future Research Directions

Ongoing research aims to further elucidate the biological mechanisms underlying the activity of 2-(Cyclopropyl-thiophen-3-ylmethyl-amino)-ethanol. Investigations into its pharmacokinetics, toxicity profiles, and long-term effects are essential for assessing its viability as a therapeutic agent.

Q & A

Q. How can computational modeling predict metabolic pathways or toxicity profiles?

- Methodological Answer : Employ density functional theory (DFT) to simulate cytochrome P450-mediated oxidation sites. Use PubChem’s computed descriptors (e.g., topological polar surface area, logP) to predict blood-brain barrier penetration. Molecular docking (AutoDock Vina) against targets like COX-2 or tyrosinase can rationalize observed bioactivity .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. For hydrolytic stability, incubate in buffers (pH 1–13) and quantify degradation products via LC-MS. Solid-state stability can be probed with DSC/TGA to detect polymorphic transitions .

Q. How can structure-activity relationship (SAR) studies guide derivatization for enhanced potency?

- Methodological Answer : Systematically modify substituents on the cyclopropane or thiophene rings. For example, fluorination at the cyclopropane may enhance metabolic stability, while methyl groups on thiophene could improve lipophilicity. Use Free-Wilson analysis to quantify substituent contributions to bioactivity .

Q. What analytical techniques ensure batch-to-batch purity consistency in synthesized samples?

Q. How can researchers address reproducibility challenges in pharmacological assays?

- Methodological Answer : Standardize cell lines (e.g., ATCC authentication), culture conditions (e.g., FBS lot consistency), and assay protocols (e.g., plate reader calibration). Use inter-laboratory ring tests with blinded samples to identify procedural variability. Publish raw data and statistical codes for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.